molecular formula C7H10INO2S B3270459 3-(Methanesulfonyl)-1-methylpyridin-1-ium iodide CAS No. 52693-60-4

3-(Methanesulfonyl)-1-methylpyridin-1-ium iodide

Cat. No. B3270459
CAS RN: 52693-60-4
M. Wt: 299.13
InChI Key: BBJBWCVNUFUIIT-UHFFFAOYSA-M
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Description

Methanesulfonyl chloride is an organosulfur compound with the formula CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It is used to make methanesulfonates and to generate the elusive molecule sulfene .


Synthesis Analysis

Methanesulfonyl chloride is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .


Molecular Structure Analysis

A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms . This whole unit, called the mesyl group (CH3SO2), is bound to a single chlorine (Cl) atom .


Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It has a molar mass of 114.55 grams per mol and a density of 1.480 grams per cubic centimeter . It has a melting point of -32°C and a boiling point of 62°C at 18 mm Hg or 161°C at 730 mm Hg .

Mechanism of Action

In methanesulfonyl chloride, the S atom enhances the acidity of the α-hydrogen. So the pyridine can remove it in the first step . In p-toluenesulfonyl chloride, there is no α hydrogen, so the only useful choice is for the alcohol to attack the S .

Safety and Hazards

Methanesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-3-methylsulfonylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO2S.HI/c1-8-5-3-4-7(6-8)11(2,9)10;/h3-6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJBWCVNUFUIIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)S(=O)(=O)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661290
Record name 3-(Methanesulfonyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52693-60-4
Record name 3-(Methanesulfonyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methanesulfonyl)-1-methylpyridin-1-ium iodide
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